molecular formula C13H17NO2 B1438239 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 1094254-09-7

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No. B1438239
M. Wt: 219.28 g/mol
InChI Key: NRWJAVNWMGAIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Toxicokinetic Studies Toxicokinetic studies are crucial in understanding drug interactions, elimination routes, and for evaluating targets for toxicological screening. For instance, toxicokinetic data of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) have been explored. These studies included identification of phase I and II metabolites, determination of enzymes involved in metabolic steps, and plasma protein binding. Such research is fundamental for forensic and clinical toxicologists for substance identification and risk assessment in cases of abuse or intoxication (Richter et al., 2019).

Identification and Quality Control Efforts have been made to identify and ascertain the quality of substances sold by grey-market internet vendors. For instance, 1H NMR spectra of several compounds, including benzofuran analogues, were acquired and compared to ensure consistency with the compounds as labelled and sold. This practice is essential for forensic and harm-reduction organizations in identifying compounds that sporadically appear in the market (Chapman, 2018).

Bioactivity Studies Benzofuran derivatives have been synthesized and tested for their biological activities. For example, new benzofuran derivatives were synthesized and their in vitro anti-HIV-1 and HIV-2 activities were tested, indicating their potential in inhibiting HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4/h5-6,9H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJAVNWMGAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 2
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 4
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 5
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 6
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.